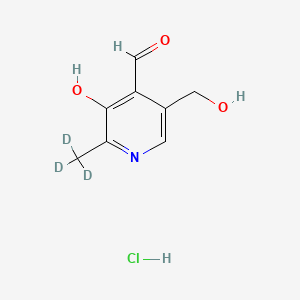

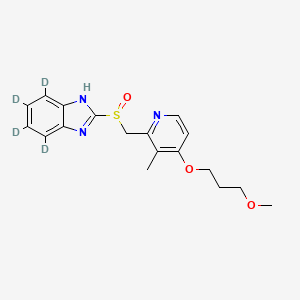

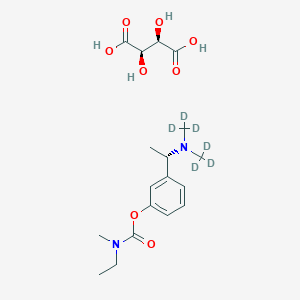

(S)-(-)-Carbidopa-d3 H2O (ring-d3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

N2 Capture and Conversion into Ammonia

A study by Azofra et al. (2016) on transition metal carbides, including d3 series, demonstrates their potential in nitrogen (N2) capture and conversion into ammonia (NH3). The research highlights the spontaneous chemisorption energies of these carbides for N2, which are greater than those for CO2 and H2O in d3 and d4 MXenes, making them promising for catalytic conversion processes (Azofra et al., 2016).

Electrocatalytic Oxidation and Voltammetric Determination

Mazloum‐Ardakani et al. (2012) described the use of a carbon paste electrode modified with meso-tetrakis(3-methylphenyl) cobalt porphyrin (CP) and TiO2 nanoparticles for determining levodopa (LD) and carbidopa (CD). This study shows the potential application of these compounds in electrochemical sensors and analytical chemistry (Mazloum‐Ardakani et al., 2012).

Catalytic Epoxide Ring-Opening Selectivity

Research by Slot et al. (2021) on surface-modified Ti3C2T x MXenes, a family of two-dimensional carbides, suggests that these materials can serve as acid catalysts. The study emphasizes the utility of MXenes in the epoxide ring-opening reaction of styrene oxide, revealing the potential of d3 carbides in catalytic applications (Slot et al., 2021).

CO2 Conversion into Hydrocarbon Fuels

Li et al. (2016) conducted a study on 2D d2, d3, and d4 transition metal carbides as catalysts for CO2 conversion into hydrocarbon fuels. Their findings indicate that d3 carbides are particularly effective in CO2 conversion, offering promising results for their application in selective CO2 conversion into methane (CH4), thus highlighting the environmental and energy-related applications of these compounds (Li et al., 2016).

Energy Storage Applications

Anasori et al. (2017) reviewed the family of 2D transition metal carbides, nitrides, and carbonitrides (MXenes), discussing their synthesis, structure, properties, and potential applications in energy storage. This research showcases the adaptability of d3 carbides in various applications, including energy storage, due to their unique electronic and structural properties (Anasori et al., 2017).

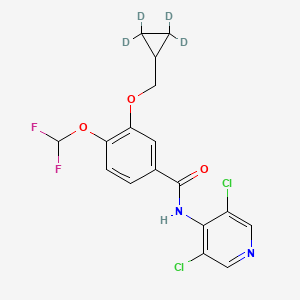

Synthesis of Fluorinated Analogues of l-Carbidopa

Granados et al. (2018) explored the synthesis of fluorous enantiopure precursors of fluorinated analogues of l-carbidopa, a compound known to inhibit DOPA decarboxylase. This research highlights the application of carbidopa derivatives in the development of new drugs for Parkinson's disease, emphasizing the importance of such compounds in medicinal chemistry (Granados et al., 2018).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-(-)-Carbidopa-d3 H2O (ring-d3) involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of 3,4-dihydroxyphenylacetaldehyde followed by its condensation with N,N-dimethylhydrazine to form 2-(3,4-dihydroxyphenyl)-N,N-dimethylhydrazinecarboxamide. This compound is then dehydrated to form (S)-(-)-Carbidopa-d3 H2O (ring-d3).", "Starting Materials": ["3,4-dihydroxyphenylacetaldehyde", "N,N-dimethylhydrazine", "sodium borohydride", "deuterium oxide", "sodium hydroxide", "acetic acid", "water", "ethanol"], "Reaction": [ "Step 1: 3,4-dihydroxyphenylacetaldehyde is reacted with sodium borohydride in deuterium oxide to form 3,4-dihydroxyphenylacetaldehyde-d3.", "Step 2: 3,4-dihydroxyphenylacetaldehyde-d3 is condensed with N,N-dimethylhydrazine in the presence of sodium hydroxide to form 2-(3,4-dihydroxyphenyl)-N,N-dimethylhydrazinecarboxamide.", "Step 3: The resulting compound is dehydrated using acetic acid and ethanol to form (S)-(-)-Carbidopa-d3 H2O (ring-d3).", "Step 4: The final compound is purified by recrystallization from water." ] } | |

CAS番号 |

1276197-58-0 |

分子式 |

C10H11D3N2O4.H2O |

分子量 |

247.27 |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

28860-95-9 (unlabelled) |

タグ |

Carbidopa Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。